molecular formula C10H8BrNO B1443907 2-bromo-N-(3-ethynylphenyl)acetamide CAS No. 1343729-71-4

2-bromo-N-(3-ethynylphenyl)acetamide

Cat. No. B1443907
CAS RN: 1343729-71-4
M. Wt: 238.08 g/mol
InChI Key: SDYFXLKHSLLUAK-UHFFFAOYSA-N
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Description

“2-bromo-N-(3-ethynylphenyl)acetamide” is a chemical compound with the CAS Number 1343729-71-4 . It has a molecular weight of 238.08 . The IUPAC name for this compound is 2-bromo-N-(3-ethynylphenyl)acetamide .


Molecular Structure Analysis

The InChI code for “2-bromo-N-(3-ethynylphenyl)acetamide” is 1S/C10H8BrNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The melting point of “2-bromo-N-(3-ethynylphenyl)acetamide” is between 120-125 degrees .

Scientific Research Applications

Organic Synthesis

2-bromo-N-(3-ethynylphenyl)acetamide: is a valuable intermediate in organic synthesis. Its bromo and acetamide functional groups make it a versatile precursor for various coupling reactions. For instance, it can undergo palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, leading to a wide range of aromatic compounds .

Medicinal Chemistry

In medicinal chemistry, this compound can be used to synthesize novel pharmaceuticals. Its structure is amenable to modifications that can result in the discovery of new drugs with potential therapeutic applications, particularly in targeting diseases that involve protein misfolding and aggregation .

Material Science

The ethynyl group in 2-bromo-N-(3-ethynylphenyl)acetamide can be utilized to create new materials. By incorporating it into polymers, researchers can enhance the electrical conductivity and mechanical strength of materials, which is beneficial for developing advanced composites .

Catalysis

This compound can serve as a ligand precursor in catalysis. After further functionalization, it can form complexes with metals and facilitate various catalytic processes, including asymmetric synthesis and oxidation reactions, which are crucial in industrial chemistry .

Agrochemical Research

In agrochemical research, 2-bromo-N-(3-ethynylphenyl)acetamide can be a starting point for the development of new pesticides or herbicides. Its bromine atom can be replaced with other groups to create compounds with specific activities against pests or weeds .

Bioconjugation

The acetamide moiety of this compound offers a handle for bioconjugation. It can be linked to biomolecules, such as proteins or nucleic acids, for use in diagnostic assays, drug delivery systems, or as a probe in biochemical studies .

properties

IUPAC Name

2-bromo-N-(3-ethynylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYFXLKHSLLUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-ethynylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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